ent-Ivabradine Hydrochloride
Overview
Description
ent-Ivabradine Hydrochloride: is a pharmaceutical compound primarily used for the treatment of certain cardiovascular conditions. It is a hyperpolarization-activated cyclic nucleotide-gated (HCN) channel blocker that specifically targets the If current in the sinoatrial node of the heart, leading to a reduction in heart rate without affecting myocardial contractility .
Mechanism of Action
Target of Action
The primary target of Ivabradine R-Isomer Hydrochloride is the hyperpolarization-activated cyclic nucleotide-gated (HCN) channel, specifically the “funny” channel pacemaker current (If) in the sinoatrial node of the heart .
Mode of Action
Ivabradine R-Isomer Hydrochloride acts by selectively inhibiting the “funny” channel pacemaker current (If) in the sinoatrial node in a dose-dependent manner . This inhibition results in a lower heart rate, allowing more blood to flow to the myocardium .
Biochemical Pathways
The “funny” channels (If) open during repolarization and close during depolarization, making Ivabradine’s activity dependent on heart rate or the closing and opening of the channels . Therefore, Ivabradine exhibits use-dependence and is more pharmacologically active at higher heart rates .
Pharmacokinetics
Ivabradine is metabolized by Cytochrome P450 3A4 (CYP3A4) only and it is a very weak inhibitor of this cytochrome . The funny channels (If) open during repolarization and close during depolarization, making Ivabradine’s activity dependent on heart rate or the closing and opening of the channels . Therefore, Ivabradine exhibits use-dependence and is more pharmacologically active at higher heart rates .
Result of Action
The selective inhibition of the If channels by Ivabradine R-Isomer Hydrochloride results in a lower heart rate, thus allowing more blood to flow to the myocardium . This leads to a reduction in the risk of hospitalization for worsening heart failure in adult patients with stable, symptomatic chronic heart failure .
Action Environment
The action of Ivabradine R-Isomer Hydrochloride is influenced by the patient’s heart rate. The drug is more pharmacologically active at higher heart rates . It is also important to note that the drug’s efficacy can be influenced by the presence of other medications, particularly those that inhibit or induce CYP3A4 .
Biochemical Analysis
Biochemical Properties
Ivabradine R-Isomer HCl interacts with the hyperpolarization-activated cyclic nucleotide-gated (HCN) channels, specifically inhibiting the pacemaker If current in a dose-dependent manner . This interaction slows the diastolic depolarization slope of sinoatrial node cells, reducing heart rate .
Cellular Effects
The primary cellular effect of Ivabradine R-Isomer HCl is the reduction of heart rate without affecting myocardial contractility or vascular tone . It targets the sinoatrial node and reduces heart rate in a use-dependent manner . This can lead to enhanced diastolic filling, stroke volume, and coronary perfusion time .
Molecular Mechanism
Ivabradine R-Isomer HCl exerts its effects at the molecular level by selectively inhibiting the If current in the sinoatrial node . It binds to the intracellular binding site within the HCN channel, inhibiting cation movement, which leads to a slowing of the heart rate through a reduction in the slope of the depolarization phase of the action potential .
Dosage Effects in Animal Models
Ivabradine R-Isomer HCl has shown to have suppressive effects on cardiac remodeling in animal models of cardiac remodeling and heart failure . It reduces myocardial fibrosis, apoptosis, inflammation, and oxidative stress, as well as increases autophagy .
Metabolic Pathways
It is known to modulate myocardial calcium homeostasis, neurohumoral systems, and energy metabolism .
Transport and Distribution
It is known that Ivabradine is a use-dependent inhibitor targeting the sinoatrial node .
Subcellular Localization
It is known that Ivabradine specifically binds to the intracellular binding site within the HCN channel .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ent-Ivabradine Hydrochloride typically involves multiple steps, including the formation of the core benzazepinone structure and subsequent functionalization. The process often starts with the preparation of key intermediates, followed by cyclization and functional group modifications to achieve the desired compound .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as solvent casting and the use of specific polymers like Hydroxypropyl Methylcellulose (HPMC) are employed to create formulations suitable for oral administration .
Chemical Reactions Analysis
Types of Reactions: ent-Ivabradine Hydrochloride undergoes various chemical reactions
Properties
IUPAC Name |
3-[3-[[(7R)-3,4-dimethoxy-7-bicyclo[4.2.0]octa-1,3,5-trienyl]methyl-methylamino]propyl]-7,8-dimethoxy-2,5-dihydro-1H-3-benzazepin-4-one;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H36N2O5.ClH/c1-28(17-21-11-20-14-25(33-4)26(34-5)16-22(20)21)8-6-9-29-10-7-18-12-23(31-2)24(32-3)13-19(18)15-27(29)30;/h12-14,16,21H,6-11,15,17H2,1-5H3;1H/t21-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLUKNZUABFFNQS-BOXHHOBZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCCN1CCC2=CC(=C(C=C2CC1=O)OC)OC)CC3CC4=CC(=C(C=C34)OC)OC.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(CCCN1CCC2=CC(=C(C=C2CC1=O)OC)OC)C[C@@H]3CC4=CC(=C(C=C34)OC)OC.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H37ClN2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
505.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
148849-68-7 | |
Record name | 2H-3-Benzazepin-2-one, 3-[3-[[[(7R)-3,4-dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl]methyl]methylamino]propyl]-1,3,4,5-tetrahydro-7,8-dimethoxy-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=148849-68-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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